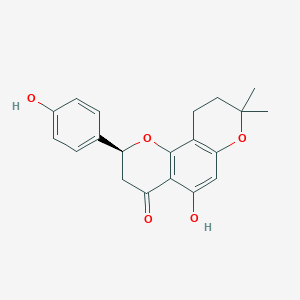

二氢黄烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrocitflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. Dihydrocitflavanone, in particular, has garnered attention for its potential therapeutic applications in various fields, including medicine, biology, and chemistry.

科学研究应用

Dihydrocitflavanone has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other flavonoid compounds and as a model compound for studying flavonoid chemistry.

Biology: It is studied for its antioxidant and anti-inflammatory properties, which have potential therapeutic applications in treating various diseases.

Medicine: It is investigated for its anticancer properties and its potential use in developing new cancer therapies.

Industry: It is used in the development of natural antioxidants for food preservation and in the cosmetic industry for its skin-protective properties.

作用机制

Target of Action

Dihydrocitflavanone, also known as 7,8-Dihydroxyflavone (7,8-DHF), is a natural flavonoid . The primary target of this compound is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is crucial for neuronal survival and plasticity .

Mode of Action

7,8-DHF acts as a potent and selective small-molecule agonist of TrkB . It mimics the function of the brain-derived neurotrophic factor (BDNF), a peptide produced in the human body that acts on this receptor . Therefore, 7,8-DHF, which can cross the blood-brain barrier, is used instead .

Biochemical Pathways

Upon activation of the TrkB receptor, neurons tend to experience growth and protective effects . The growth primarily affects the dendrites of the neuron, which reach out into the synapse to communicate with subsequent neurons . 7,8-DHF has shown an ability to promote the growth of these dendrites into the synapse, helping restore communication between neurons in animal models of cognitive decline .

Pharmacokinetics

7,8-DHF is stable in liver microsomal assay but labile in hepatocytes, indicating that 7,8-DHF might be readily subjected to glucuronidation, sulfation, and other metabolic processes . This property impacts the compound’s bioavailability and its ability to cross the blood-brain barrier .

Result of Action

The activation of TrkB by 7,8-DHF leads to various neuropharmacological effects, including improving memory, promoting neurogenesis, and protecting against neurodegeneration . It has demonstrated a range of effects in preclinical studies, such as antioxidant, anti-inflammation, and cardiovascular regulation .

Action Environment

The action of 7,8-DHF can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the diet of the organism. In a study, it was found that 7,8-DHF could alleviate obesity induced by a high-fat diet in female mice . Moreover, the compound’s action and stability could also be influenced by factors like pH, temperature, and the presence of other compounds in the environment.

生化分析

Biochemical Properties

Dihydrocitflavanone interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The nature of these interactions is complex and multifaceted, involving a range of molecular mechanisms .

Cellular Effects

Dihydrocitflavanone has been found to have profound effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dihydrocitflavanone is intricate, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydrocitflavanone change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dihydrocitflavanone vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Dihydrocitflavanone is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also influence metabolic flux or metabolite levels .

Transport and Distribution

Dihydrocitflavanone is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Dihydrocitflavanone is a key aspect of its activity and function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dihydrocitflavanone typically involves the cyclization of chalcones. Chalcones are precursors that undergo cyclization to form the flavanone structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of dihydrocitflavanone from chalcones.

Industrial Production Methods

In an industrial setting, the production of dihydrocitflavanone can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production methods also focus on cost-effectiveness and environmental sustainability by minimizing the use of hazardous reagents and optimizing reaction conditions.

化学反应分析

Types of Reactions

Dihydrocitflavanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of dihydrocitflavanone can lead to the formation of quinones, while reduction can result in the formation of dihydroflavanones. Substitution reactions can yield various substituted flavanones depending on the reagents used.

相似化合物的比较

Dihydrocitflavanone is unique compared to other similar flavonoid compounds due to its specific chemical structure and biological activities. Similar compounds include:

Flavones: Such as apigenin and luteolin, which also have antioxidant and anti-inflammatory properties.

Flavanols: Such as catechin and epicatechin, known for their strong antioxidant activities.

Isoflavones: Such as genistein and daidzein, which have estrogenic activity and are studied for their potential in hormone-related therapies.

属性

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-6,10,16,21,23H,7-9H2,1-2H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRULANAUYZIL-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)